molecular formula C8H3BrF2 B2771991 1-Bromo-2-ethynyl-4,5-difluorobenzene CAS No. 2229466-25-3

1-Bromo-2-ethynyl-4,5-difluorobenzene

Cat. No.: B2771991
CAS No.: 2229466-25-3
M. Wt: 217.013
InChI Key: GOZHPTDWJPTUQO-UHFFFAOYSA-N
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Description

1-Bromo-2-ethynyl-4,5-difluorobenzene is a chemical compound with the CAS Number: 2229466-25-3 . It has a molecular weight of 217.01 . It is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H3BrF2/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H . The InChI key is GOZHPTDWJPTUQO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4°C .

Scientific Research Applications

Electrochemical Fluorination

1-Bromo-2-ethynyl-4,5-difluorobenzene can be related to the study of electrochemical fluorination mechanisms. This process involves side-reactions during the fluorination of halobenzenes, which may include brominated compounds like this compound. The formation mechanisms and the impact of different reaction conditions such as cathode potential and HF concentration in the electrolyte solution are significant areas of study in this context (Horio et al., 1996).

Synthesis of Derivatives for Organic Transformations

This compound could be relevant in the synthesis of various derivatives for organic transformations. This includes methods for accessing synthetically valuable dibromobenzenes, which are crucial for reactions involving the formation of benzynes. These compounds can act as intermediates in different syntheses, demonstrating the versatility of bromo-substituted compounds in organic chemistry (Diemer et al., 2011).

Polymer Synthesis

The compound is potentially relevant in the field of polymer synthesis. For example, similar brominated compounds have been used in the self-condensation processes to create polymers with significant molecular weight. These processes involve both O-alkylation and C-alkylation, leading to polymers with a large number of functional groups, which can be further modified (Uhrich et al., 1992).

Catalytic Domino Processes

Bromo-substituted compounds like this compound may be used in catalytic domino processes to create complex organic structures. For instance, CuI-catalyzed coupling of similar bromo-substituted benzenes with other organic compounds can lead to the formation of disubstituted benzofurans. This demonstrates the utility of such compounds in complex organic syntheses (Lu et al., 2007).

Supercapacitor Applications

The electrochemical behavior of supercapacitor carbon electrodes in solutions modified by bromine derivatives indicates potential application in energy storage technologies. Brominated compounds like this compound might play a role in enhancing the capacitance values of supercapacitors (Frąckowiak et al., 2014).

Photo-fragmentation Studies

Bromo-fluorobenzenes, closely related to this compound, are studied for their photo-fragmentation properties. Understanding the mechanisms of these reactions can provide insights into photodissociation processes in similar compounds (Borg, 2007).

X-ray Crystallography

Research involving x-ray structure analysis of functionalized dibenzo[n]naphthacenes, which are synthesized from bromo-substituted compounds, highlights the application in material sciences. These studies can provide valuable information on the crystal structures and properties of materials derived from bromo-substituted compounds (Cheng et al., 2003).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-bromo-2-ethynyl-4,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF2/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZHPTDWJPTUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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